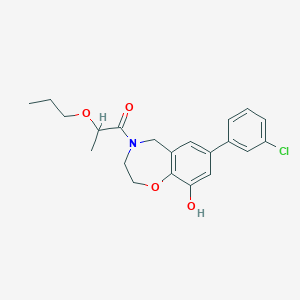![molecular formula C18H19N3 B5369742 N,N-dimethyl-4-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]aniline](/img/structure/B5369742.png)
N,N-dimethyl-4-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-4-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]aniline, also known as DMABN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMABN is classified as a fluorescent probe and has been widely used as a tool to study biological systems.
作用機序
N,N-dimethyl-4-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]aniline acts as a fluorescent probe by emitting light when it is excited by a light source. The emission of light is dependent on the local environment of the this compound molecule. When this compound is bound to a biological molecule, the local environment of the this compound molecule changes, resulting in a change in the emitted light. This change in emitted light can be used to study the structure and function of biological molecules.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. This compound is an inert molecule that does not interact with biological systems in any significant way. This compound is used as a tool to study biological systems, but it does not have any direct effects on living organisms.
実験室実験の利点と制限
N,N-dimethyl-4-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]aniline has several advantages as a tool for scientific research. This compound is a highly sensitive fluorescent probe that can detect changes in the local environment of a molecule. This compound is also a versatile tool that can be used to study a variety of biological systems. However, this compound has some limitations. This compound is a synthetic molecule that may not accurately represent the behavior of natural biological molecules. This compound is also a relatively expensive reagent, which may limit its use in some research settings.
将来の方向性
There are several future directions for the use of N,N-dimethyl-4-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]aniline in scientific research. One area of research is the use of this compound to study the behavior of proteins in living cells. Another area of research is the development of new fluorescent probes based on the structure of this compound. These new probes may have improved sensitivity and selectivity for specific biological molecules. This compound may also be used in the development of new diagnostic tools for the detection of disease. Overall, this compound is a valuable tool for scientific research that has the potential to contribute to a better understanding of biological systems.
合成法
N,N-dimethyl-4-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]aniline can be synthesized through a multistep process. The first step involves the reaction of 2-(1-methyl-1H-benzimidazol-2-yl)acetonitrile with dimethylformamide dimethyl acetal to yield 2-(1-methyl-1H-benzimidazol-2-yl)ethyl dimethylformamidine. This intermediate is then reacted with 4-chloro-N,N-dimethylaniline to produce this compound. The synthesis of this compound is a complex process that requires careful attention to detail and expertise in organic chemistry.
科学的研究の応用
N,N-dimethyl-4-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]aniline has been widely used in scientific research as a fluorescent probe to study biological systems. This compound is particularly useful in the study of protein-protein interactions, protein-ligand interactions, and enzyme activity. This compound has also been used to study the structure and function of DNA, RNA, and other biological molecules. This compound is a versatile tool that has been used in a variety of research fields, including biochemistry, biophysics, and molecular biology.
特性
IUPAC Name |
N,N-dimethyl-4-[(E)-2-(1-methylbenzimidazol-2-yl)ethenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3/c1-20(2)15-11-8-14(9-12-15)10-13-18-19-16-6-4-5-7-17(16)21(18)3/h4-13H,1-3H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBDQQSDBRUGKU-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C=CC3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C=C/C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5369659.png)
![4-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5369663.png)

![[(1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B5369682.png)


![{5-[6-amino-5-cyano-4-(3-hydroxyphenyl)pyridin-2-yl]-3-thienyl}acetic acid](/img/structure/B5369703.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5369717.png)
![methyl 4-[(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)methyl]benzoate](/img/structure/B5369724.png)
![ethyl 5-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5369728.png)

![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5369761.png)
![N-(4-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}phenyl)acetamide](/img/structure/B5369767.png)
![4,4-dimethyl-3-(4-nitrophenyl)-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5369773.png)